molecular formula C16H17N2O5P B11415521 Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11415521
M. Wt: 348.29 g/mol
InChI Key: QSFUVIIHRIIDHV-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a unique combination of furan, oxazole, and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carbaldehyde with an amine to form a Schiff base, which is then cyclized with a suitable reagent to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring yields furanones, while reduction of the oxazole ring yields amines .

Scientific Research Applications

Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues involved in the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl (5-{[(furan-2-YL)methyl]amino}-2-phenyl-1,3-oxazol-4-YL)phosphonate: shares similarities with other phosphonate-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H17N2O5P

Molecular Weight

348.29 g/mol

IUPAC Name

4-dimethoxyphosphoryl-N-(furan-2-ylmethyl)-2-phenyl-1,3-oxazol-5-amine

InChI

InChI=1S/C16H17N2O5P/c1-20-24(19,21-2)16-15(17-11-13-9-6-10-22-13)23-14(18-16)12-7-4-3-5-8-12/h3-10,17H,11H2,1-2H3

InChI Key

QSFUVIIHRIIDHV-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C2=CC=CC=C2)NCC3=CC=CO3)OC

Origin of Product

United States

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